molecular formula C19H29NO5 B13401426 N-alpha-(t-Butoxycarbonyl)-N-alpha-methyl-O-(t-butyl)-L-tyrosine

N-alpha-(t-Butoxycarbonyl)-N-alpha-methyl-O-(t-butyl)-L-tyrosine

Cat. No.: B13401426
M. Wt: 351.4 g/mol
InChI Key: KLLSBINBQFCWME-UHFFFAOYSA-N
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Description

N-α-(t-Butoxycarbonyl)-N-α-methyl-O-(t-butyl)-L-tyrosine is a modified tyrosine derivative designed for peptide synthesis and biochemical applications. Its structure features three key modifications:

  • N-α-(t-Butoxycarbonyl) (Boc): A bulky, acid-labile group protecting the α-amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
  • N-α-methyl: A methyl group substituted on the α-nitrogen, introducing steric hindrance that may influence peptide conformation and protease resistance .
  • O-(t-butyl): A hydrophobic, acid-stable ether protecting the tyrosine hydroxyl, enhancing solubility in organic solvents and stability during solid-phase synthesis .

This compound is particularly valuable in synthesizing N-methylated peptides, which exhibit improved metabolic stability and membrane permeability compared to non-methylated analogs .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLSBINBQFCWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Esterification

Raw Material:
The synthesis begins with L-tyrosine, an aromatic amino acid with phenolic and amino functionalities requiring protection to prevent side reactions.

Esterification of L-Tyrosine:
L-tyrosine undergoes esterification to form tyrosine methyl ester (Tyr-OMe), which is a crucial intermediate. The esterification is typically achieved by reacting L-tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride (SOCl₂), under reflux conditions.

Reaction Conditions:

  • Dissolving L-tyrosine in methanol.
  • Adding SOCl₂ to facilitate ester formation via conversion to the acid chloride, followed by methanolysis.
  • Refluxing the mixture to ensure complete conversion.
  • Vacuum concentration to isolate Tyr-OMe·HCl (tyrosine methyl ester hydrochloride).

Research Data:
According to CN103833593A, the esterification involves dissolving L-tyrosine in methanol, adding SOCl₂, and refluxing, resulting in Tyr-OMe·HCl with high efficiency (around 81.4% yield).

Protection of the Phenolic and Amino Groups

Protection Strategy:
To prevent undesired side reactions, phenolic hydroxyl groups are protected using tert-butoxycarbonyl (Boc) groups, and amino groups are protected with carbamate derivatives such as Fmoc or Cbz (carbobenzoxy).

Boc Protection of the Amino Group:

  • The amino group of tyrosine methyl ester is protected with Boc anhydride or Boc chloride, often in the presence of a base like triethylamine.
  • The phenolic hydroxyl can be protected as an O-tert-butyl derivative, as indicated in patent CN103833593A, which describes the synthesis of O-tert-butyl tyrosine derivatives.

Protection of Phenolic Hydroxyl:

  • Using tert-butyl groups (t-Butoxycarbonyl) to protect phenolic hydroxyls, which are stable under subsequent reaction conditions.

Research Data:
Fang Hao et al. developed a process involving esterification, amidation, and etherification/hydrolysis steps to prepare protected tyrosine derivatives, emphasizing process simplicity and high yield.

Introduction of the T-Butyl and Methyl Groups

Methylation and T-Butylation:

  • The methyl ester (from step 1) undergoes selective reactions to introduce the t-Butyl groups at the phenolic hydroxyl and possibly at the amino group, forming O-(t-Butyl) and N-(t-Butyl) protected derivatives.
  • This is achieved via nucleophilic substitution or esterification with tert-butyl reagents, such as tert-butyl bromide or tert-butyl chloroformate, under controlled conditions.

Reaction Conditions:

  • Dissolving the methyl ester in an appropriate solvent (e.g., dichloromethane).
  • Adding tert-butyl reagents in the presence of bases like sodium hydride or triethylamine.
  • Reaction times vary from 1 to 10 days depending on temperature and reagent excess.

Research Findings:
Patents and literature indicate that the use of tert-butyl reagents with tyrosine derivatives enables selective protection, with yields typically around 46-85%, depending on process optimization.

Amidation and Final Deprotection

Amidation Step:

  • The protected tyrosine derivative is reacted with amino-protecting agents like Fmoc-osu (fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) to introduce Fmoc protection at the amino group, enhancing stability for peptide synthesis.
  • This reaction is performed at pH 8-10, with citric acid as an acidifier to stabilize the product.

Hydrogenation for Deprotection:

  • The Boc group can be removed via catalytic hydrogenation using Pd/C under hydrogen atmosphere, yielding the free amino group while retaining other protecting groups.

Reaction Conditions:

  • Use of methanol or water as solvents.
  • Hydrogenation at room temperature.
  • Monitoring via TLC or HPLC.

Research Data:
CN103833593A reports hydrogenation of Boc-protected tyrosine derivatives to remove Boc groups, yielding the desired amino acid with high purity.

Purification and Characterization

  • Crystallization from suitable solvents (e.g., ethyl acetate, dichloromethane) ensures high purity.
  • The final compound is characterized via HPLC, LC-MS, and NMR spectroscopy to confirm structure and purity.

Summary of Key Reaction Conditions and Yields

Step Reaction Reagents Solvent Conditions Typical Yield Notes
1 Esterification of L-tyrosine SOCl₂, methanol Reflux 81-85% Conversion to Tyr-OMe·HCl
2 Protection of amino and phenolic groups BocCl, base Dichloromethane or toluene 0-5°C, dropwise 46-85% High selectivity for Boc protection
3 Introduction of t-Butyl groups tert-butyl reagents Dichloromethane Room temp to 10 days Variable Controlled addition for selectivity
4 Amidation with Fmoc-osu Fmoc-osu Aqueous buffer pH 8-10 High purity Facilitates peptide coupling
5 Hydrogenation H₂, Pd/C Methanol/water Room temp >99% Boc deprotection

Notes and Considerations

  • Selectivity: Precise control of pH and temperature is critical to avoid over-protection or side reactions.
  • Scale-up: The process described is adaptable to large-scale synthesis, with attention to reaction times and reagent excess.
  • Environmental and Safety Aspects: Use of heavy metals (e.g., Pd) and hazardous reagents (SOCl₂) necessitates proper handling and waste management.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These groups can protect reactive sites during chemical reactions, allowing for selective transformations and the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tyrosine Derivatives

Compound Name N-Protection O-Protection Key Features Applications
N-α-(t-Boc)-N-α-Me-O-t-Bu-L-tyrosine Boc, Methyl t-Bu ether Steric hindrance from N-methyl; acid-labile Boc, stable O-t-Bu N-methylated peptide synthesis
Boc-O-t-Bu-L-tyrosine Boc t-Bu ether No N-methyl; standard Boc protection Hydrophobic probes in membranes
N-Boc-N-Me-O-Bzl-L-tyrosine Boc, Methyl Bzl ether O-Bzl (acid-labile); free carboxylic acid for coupling Solid-phase peptide synthesis
N-Z-O-t-Bu-L-tyrosine Z (Cbz) t-Bu ether Base-labile Z group; dicyclohexylamine salt improves crystallinity Specialty peptide intermediates
Boc-O-3-Br-propyl-L-tyrosine methyl ester Boc Br-propyl ether Bromine substituent for click chemistry; methyl ester enhances solubility Bioconjugation studies

Key Research Findings

Steric Effects of N-Methylation: The N-methyl group in N-α-(t-Boc)-N-α-Me-O-t-Bu-L-tyrosine reduces coupling efficiency during peptide synthesis due to steric hindrance. However, it confers protease resistance and improves bioavailability in final peptides . In contrast, non-methylated analogs like Boc-O-t-Bu-L-tyrosine show higher reactivity in coupling reactions but lack metabolic stability .

O-Protection Stability :

  • The O-t-Bu ether in the target compound is stable under acidic and basic conditions, unlike O-Bzl (benzyl), which requires harsh acids (e.g., HBr/acetic acid) for removal .
  • In membrane studies, Boc-O-t-Bu-L-tyrosine tert-butyl ester (BTBE) demonstrated stability in hydrophobic environments, with nitration yields of 3% at pH 7.4 .

Deprotection Strategies :

  • Boc groups are cleaved with TFA, while Z (benzyloxycarbonyl) groups require catalytic hydrogenation. This makes Boc-protected derivatives more compatible with solid-phase synthesis workflows .

Solubility and Handling :

  • The hydrophobic O-t-Bu ether reduces aqueous solubility but improves compatibility with organic solvents (e.g., DCM, DMF). Methyl esters (e.g., in ’s Br-propyl derivative) further enhance solubility for liquid-phase reactions .

Table 2: Stability and Reactivity Under Deprotection Conditions

Compound Acid Stability (TFA) Base Stability Deprotection Method
N-α-(t-Boc)-N-α-Me-O-t-Bu-L-tyrosine Stable Stable TFA removes Boc; O-t-Bu remains
N-Boc-N-Me-O-Bzl-L-tyrosine O-Bzl cleaved Stable HBr/acetic acid removes Bzl
N-Z-O-t-Bu-L-tyrosine Stable Z group cleaved Hydrogenation

Biological Activity

N-alpha-(t-Butoxycarbonyl)-N-alpha-methyl-O-(t-butyl)-L-tyrosine (Boc-METYR(TBU)-OH) is a synthetic derivative of the amino acid L-tyrosine, notable for its protective groups that enhance its utility in various biochemical applications. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.

  • Molecular Formula : C19H29NO5
  • Molar Mass : 351.44 g/mol
  • Structural Characteristics : The presence of a tert-butoxycarbonyl (Boc) group and a tert-butyl ether group allows for selective reactions, making it a versatile compound in peptide synthesis and modifications.

Synthesis

The synthesis of Boc-METYR(TBU)-OH typically involves multi-step reactions that ensure both the amino and hydroxyl functionalities are protected. This is crucial for subsequent reactions without interference from these functional groups. The process generally includes:

  • Reaction of L-tyrosine with O-tertiary-butyl S-phenyl thiocarbonate.
  • Use of bases like tetramethylguanidine to facilitate the reaction.
  • Recovery and purification steps to isolate the desired Boc-protected amino acid.

Enzyme Interactions

Research indicates that Boc-METYR(TBU)-OH exhibits significant interactions with enzymes involved in tyrosine metabolism. These interactions are critical for understanding how modifications to tyrosine can influence its biological roles.

  • Binding Affinity : Studies have shown that the compound can bind to various enzymes, potentially affecting their activity and stability. The protective groups may enhance its affinity compared to unmodified L-tyrosine.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
N-Boc-L-TyrosineC14H19NO5281.30Lacks methyl and t-butyl modifications
N-Methyl-O-t-butyl-L-TyrosineC14H21NO3251.32No Boc protection; simpler structure
Fmoc-TyrosineC15H19NO4273.32Fmoc protecting group instead of Boc
N-Boc-L-Tyrosine Methyl EsterC15H21NO5281.30Contains a methyl ester instead of t-butyl ether

Q & A

Q. What is the structural significance of the Boc and t-butyl protecting groups in this compound?

The tert-butoxycarbonyl (Boc) group protects the α-amino group, preventing unwanted side reactions during peptide synthesis. The O-(t-butyl) group shields the hydroxyl moiety of tyrosine, enhancing stability under acidic or basic conditions. These orthogonal protecting groups allow selective deprotection, enabling controlled peptide chain elongation. Structural studies confirm that the Boc group provides steric hindrance, while the t-butyl ether increases hydrophobicity, influencing solubility and crystallization behavior .

Q. What are the standard synthetic routes for this compound?

Two primary methods are documented:

  • Methylation of Protected Tyrosine Derivatives : Reaction of Boc-O-benzyl-L-tyrosine with methyl iodide in the presence of potassium hydride (KH) and 18-crown-6 ether, followed by catalytic hydrogenation to remove the benzyl group .
  • Direct Protection of L-Tyrosine : Sequential protection steps using Boc anhydride [(Boc)₂O] for the amino group and tert-butyl chloride for the hydroxyl group, with purification via column chromatography .
Method Reagents Key Steps Yield
MethylationMethyl iodide, KH, 18-crown-6Alkylation, hydrogenation~80%
Direct Protection(Boc)₂O, t-BuClStepwise protection, chromatography70-85%

Q. How to confirm the identity and purity post-synthesis?

  • Analytical Techniques :
    • HPLC/LC-MS : Monitor purity (>95%) and detect byproducts (e.g., deprotected intermediates) .
    • ¹H/¹³C NMR : Confirm Boc (δ ~1.4 ppm for t-butyl) and O-t-butyl (δ ~1.3 ppm) groups .
    • TLC : Use silica gel plates with ninhydrin staining for amino group detection .

Advanced Research Questions

Q. How does the compound’s stability under varying conditions impact experimental design?

The Boc group is labile under strong acids (e.g., TFA) but stable to bases, while the O-t-butyl ether is resistant to mild acids but cleaved by HF or TFA/water mixtures. Decomposition above 150°C releases CO₂, CO, and NOₓ, necessitating inert atmospheres for high-temperature reactions. Stability studies recommend storage at -20°C under argon to prevent hydrolysis .

Q. How can researchers address contradictions in reported stability data during synthesis?

Contradictions often arise from solvent polarity or trace impurities. For example:

  • Acid Sensitivity : In DCM, Boc deprotection occurs rapidly with TFA, but in DMF, side reactions (e.g., carbamate formation) may dominate. Validate conditions via controlled kinetic studies .
  • Thermal Decomposition : Use thermogravimetric analysis (TGA) to identify decomposition thresholds and optimize reaction temperatures .

Q. What are its applications in peptide synthesis and conformational studies?

  • Peptide Synthesis : The compound serves as a building block for introducing methylated tyrosine residues, which mimic post-translational modifications. Its dual protection allows sequential deprotection for solid-phase synthesis .
  • Conformational Analysis : X-ray crystallography reveals that the bulky t-butyl groups restrict backbone flexibility, favoring β-turn structures in model peptides. This property is exploited to study enzyme-substrate interactions .

Q. What precautions are critical when handling this compound?

  • Safety Protocols : Use fume hoods, nitrile gloves, and P2 dust masks to avoid inhalation/contact. Avoid strong oxidizers (risk of exothermic decomposition) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Incinerate organic fractions at >1000°C to prevent NOₓ emissions .

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